1-(4-叔丁基苯基)甲磺酰胺

描述

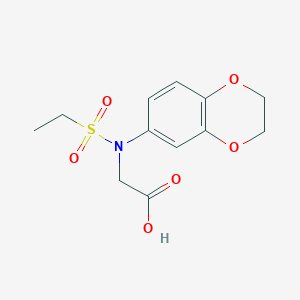

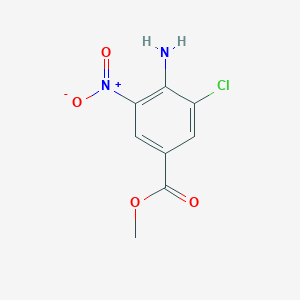

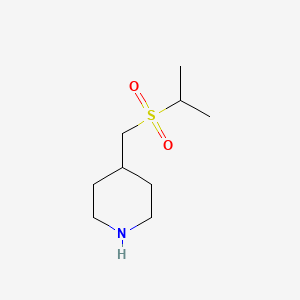

1-(4-Tert-butylphenyl)methanesulfonamide, also known as 4-tert-Butylphenol , is an organic compound with the chemical formula C11H17NO2S . It belongs to the class of tert-butyl phenols and appears as a white solid with a distinct phenolic odor. This compound is sparingly soluble in water but dissolves in basic solutions .

Synthesis Analysis

The synthesis of 1-(4-Tert-butylphenyl)methanesulfonamide involves several methods, including sulfonation of 4-tert-butylphenol. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

Molecular Structure Analysis

The molecular formula of 1-(4-Tert-butylphenyl)methanesulfonamide is C11H17NO2S , with a molecular weight of 227.33 g/mol . It exists as a solid with a melting point range of 98.0°C to 101.0°C . The compound’s chemical structure comprises a tert-butyl group attached to a phenyl ring, with a sulfonamide functional group .

Chemical Reactions Analysis

1-(4-Tert-butylphenyl)methanesulfonamide may participate in various chemical reactions, including acid-base reactions , oxidation , and substitution reactions. Further exploration of its reactivity can be found in the literature .

Physical And Chemical Properties Analysis

科学研究应用

1. Anti-corrosion Performance in Acidic Environments

- Application Summary: 1-(4-Tert-butylphenyl)methanesulfonamide, also known as Ebastine, is used as a novel inhibitor for corrosion of C-steel in HCl (1.0 M) solution .

- Methods of Application: The inhibitory performance of the Ebastine molecule was investigated using weight loss (WL) and potentiodynamic polarization (PDP) approaches . The surface morphology of C-steel immersed in HCl (1.0 M) solution in the absence and presence of the Ebastine molecule was examined by SEM and AFM . Density functional theory (DFT) was employed to examine the Ebastine molecule .

- Results: The inhibition efficacy was observed to rise with the increment of the Ebastine concentration and diminish with growing temperature . The amounts of activation energy (Ea) and heat of adsorption (Qads) were enumerated and elucidated .

2. Synthesis of (tert-butylphenyl) diphenyl phosphate (BuPDPP)

- Application Summary: 1-(4-Tert-butylphenyl)methanesulfonamide can be used in the synthesis of (tert-butylphenyl) diphenyl phosphate (BuPDPP) from phenol and 4‑tert‑butylphenol .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The reaction is not absolutely selective and significant amounts of (ArO) 3 P=O, (Ar1O) 2 (ArO)P=O, and (Ar1O) 3 P=O are formed in addition to the desired ester (Ar1O)(ArO) 2 P=O .

3. Synthesis of N-(4-tert-Butylphenyl)bis(trifluoromethanesulfonimide)

- Application Summary: 1-(4-Tert-butylphenyl)methanesulfonamide can be used in the synthesis of N-(4-tert-Butylphenyl)bis(trifluoromethanesulfonimide) .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The product is a solid with a molecular weight of 413.36 .

4. Production of Fire-Resistant Triaryl Phosphate Oils

- Application Summary: 1-(4-Tert-butylphenyl)methanesulfonamide can be used in the production of fire-resistant oils derived from triaryl phosphates .

- Methods of Application: The method for obtaining butylated oil developed at the Rosneft United Research and Development Center is described . The application of this method for resuming the production of fire-resistant oils and hydraulic fluids using raw materials available in the Russian Federation is examined .

- Results: Fire-resistant oils and hydraulic fluids derived from phosphate esters are used instead of dangerously inflammable petroleum oils and provide for the reliable operation of turbines, where the risk of accidental conflagration is especially high .

5. Synthesis of N-(4-tert-Butylphenyl)bis(trifluoromethanesulfonimide)

- Application Summary: 1-(4-Tert-butylphenyl)methanesulfonamide can be used in the synthesis of N-(4-tert-Butylphenyl)bis(trifluoromethanesulfonimide) .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The product is a solid with a molecular weight of 413.36 .

6. Production of Fire-Resistant Triaryl Phosphate Oils

- Application Summary: 1-(4-Tert-butylphenyl)methanesulfonamide can be used in the production of fire-resistant oils derived from triaryl phosphates .

- Methods of Application: The method for obtaining butylated oil developed at the Rosneft United Research and Development Center is described . The application of this method for resuming the production of fire-resistant oils and hydraulic fluids using raw materials available in the Russian Federation is examined .

- Results: Fire-resistant oils and hydraulic fluids derived from phosphate esters are used instead of dangerously inflammable petroleum oils and provide for the reliable operation of turbines, where the risk of accidental conflagration is especially high .

安全和危害

属性

IUPAC Name |

(4-tert-butylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-11(2,3)10-6-4-9(5-7-10)8-15(12,13)14/h4-7H,8H2,1-3H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBTWZQTVGEOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655653 | |

| Record name | 1-(4-tert-Butylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Tert-butylphenyl)methanesulfonamide | |

CAS RN |

64732-37-2 | |

| Record name | 4-(1,1-Dimethylethyl)benzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64732-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-tert-Butylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2-{[(4-methylphenyl)methyl]amino}propanenitrile](/img/structure/B1385978.png)

![3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid](/img/structure/B1385982.png)

![1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one](/img/structure/B1385983.png)

![2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1385984.png)

![2-[Benzyl(ethyl)amino]nicotinic acid](/img/structure/B1385987.png)